Polymorphic Form Stability: Monohydrate Form I vs. Alternative Polymorphs
Donepezil hydrochloride monohydrate of polymorphic Form I retains its crystalline structure in solid pharmaceutical compositions when water content is maintained at 4–7% by weight, preventing conversion to undesired anhydrous or alternative hydrated polymorphic forms [1]. Compositions containing Form I monohydrate demonstrate stability for more than 2 years under normal stability study conditions and for more than 6 months under accelerated stability conditions [2]. In contrast, the anhydrous hydrochloride (CAS 120011-70-3) undergoes transformation to the monohydrate state as a function of relative humidity during processing, introducing uncontrolled form changes that affect process reproducibility [3].
| Evidence Dimension | Polymorphic form stability under controlled water content |
|---|---|
| Target Compound Data | Form I monohydrate remains stable against polymorphic conversion for >2 years under normal conditions and >6 months under accelerated conditions; optimal water content 4–7% w/w for form retention |
| Comparator Or Baseline | Anhydrous hydrochloride (CAS 120011-70-3) transforms to monohydrate as a function of relative humidity during processing |
| Quantified Difference | Form I monohydrate provides predictable, stable crystalline form retention; anhydrous form exhibits uncontrolled hydration-driven phase transformation |
| Conditions | Solid pharmaceutical compositions with water content determined by Karl Fischer (Ph. Eur. 2.5.12); stability studies per ICH guidelines |
Why This Matters
Procurement of Form I monohydrate ensures reproducible formulation behavior and shelf-life predictability, whereas anhydrous material introduces polymorphic conversion risk that can compromise batch consistency and regulatory compliance.
- [1] KRKA Tovarna Zdravil D.D. Solid pharmaceutical composition comprising donepezil hydrochloride. European Patent EP2283811A1. 2011. Claims 1, 4, 5. View Source
- [2] Stable Form I donepezil hydrochloride and process for its preparation and use in pharmaceutical compositions. WO2006090263A1. 2006. View Source
- [3] Novel cogrinding of donepezil with neurotransmitters and coumarins. Materials Today: Proceedings. 2019;17:1887-1897. View Source
